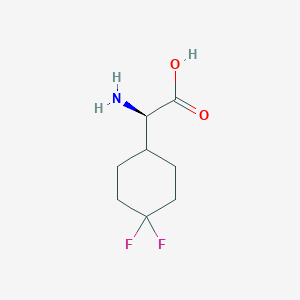
(R)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a cyclic amino acid derivative with potential implications in various fields of research and industry. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amino group attached to an acetic acid moiety. Its unique structure makes it a subject of interest for scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the fluorine atoms and amino group plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the combination of the cyclohexyl ring, fluorine atoms, and amino group. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H13F2NO2 |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t6-/m1/s1 |
Clave InChI |
HOACGGSRPGHQFC-ZCFIWIBFSA-N |
SMILES isomérico |
C1CC(CCC1[C@H](C(=O)O)N)(F)F |
SMILES canónico |
C1CC(CCC1C(C(=O)O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


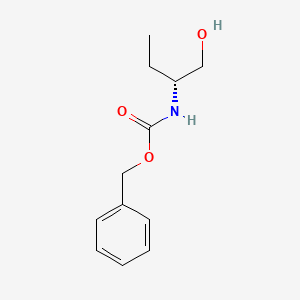
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)
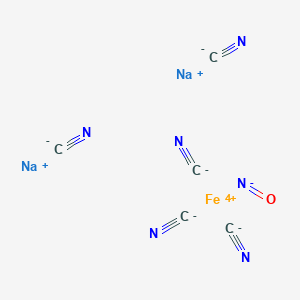
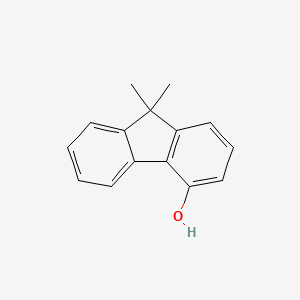
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
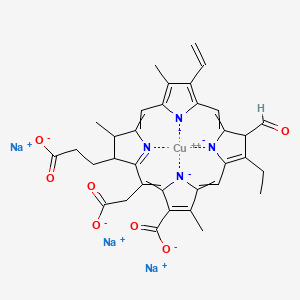
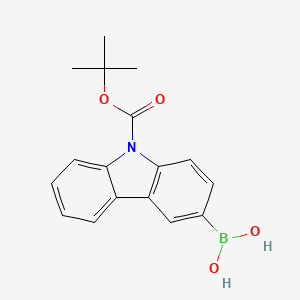
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

